2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole
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Description
2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C25H17ClFN3OS2 and its molecular weight is 494. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to interact with a variety of biological targets . These targets can include enzymes, receptors, and other proteins, and their roles can vary widely depending on the specific compound and the biological system in which it is active .
Mode of Action
It is likely that this compound interacts with its targets in a manner similar to other thiazole derivatives . This could involve binding to the target protein, leading to a change in its function, or interacting with the target in a way that alters its activity .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways . These can include pathways involved in inflammation, pain perception, microbial growth, and cancer cell proliferation .
Pharmacokinetics
These properties can significantly impact the bioavailability of a compound, influencing its effectiveness and potential side effects .
Result of Action
Thiazole derivatives have been found to have a variety of effects at the molecular and cellular level . These can include altering the activity of enzymes, changing the behavior of cells, and affecting the function of various biological systems .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of a compound .
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClFN3OS2/c26-19-12-7-13-20(27)18(19)15-32-25-30-29-22(31-25)14-21-23(16-8-3-1-4-9-16)28-24(33-21)17-10-5-2-6-11-17/h1-13H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHOFDPQXNMLSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CC4=NN=C(O4)SCC5=C(C=CC=C5Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClFN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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